Biotin ethylenediamine hydrobromide

説明

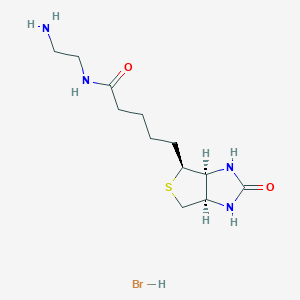

Structure

3D Structure of Parent

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZEZHLDUVMMU-GRIHUTHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628730 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-38-6 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin Ethylenediamine Hydrobromide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin ethylenediamine hydrobromide stands as a pivotal tool in the landscape of modern life sciences and drug development. Its unique chemical architecture, featuring a terminal primary amine, provides a versatile handle for the targeted biotinylation of a diverse array of biomolecules. This guide offers a comprehensive exploration of this compound, from its fundamental chemical properties to its practical applications in the laboratory. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use in protein modification, and discuss the critical downstream processes of purification and quantification. This document is intended to serve as an essential resource for researchers seeking to leverage the power of the biotin-streptavidin interaction in their experimental workflows.

Introduction: The Significance of Amine-Reactive Biotinylation

The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and streptavidin is a cornerstone of numerous biotechnological applications, including immunoassays, affinity purification, and cell imaging.[1][2] The ability to selectively introduce a biotin moiety onto a biomolecule of interest—a process known as biotinylation—is therefore a technique of paramount importance.[3]

This compound, also known by its systematic name N-(2-Aminoethyl)biotinamide hydrobromide, is a key player in the arsenal of biotinylation reagents.[4][5] Unlike the more common N-hydroxysuccinimide (NHS) esters of biotin which directly target primary amines on a biomolecule, this compound possesses a primary amine itself. This structural feature opens up alternative avenues for conjugation, most notably the coupling to carboxyl groups on a target molecule, or the formation of Schiff bases with aldehydes and ketones.[6][7] This guide will provide a detailed examination of this versatile reagent, empowering researchers to confidently and effectively incorporate it into their studies.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₃BrN₄O₂S | [4][5] |

| Molecular Weight | 367.31 g/mol | [4] |

| CAS Number | 216299-38-6 | [4][5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water.[8] | [8] |

| Storage | Store at 2-8°C, protected from moisture. |

Mechanism of Action: Leveraging the Primary Amine

The utility of this compound lies in the reactivity of its terminal primary amine. This functional group can participate in several types of chemical reactions to form stable covalent bonds with target biomolecules.

Coupling to Carboxylic Acids via EDC Chemistry

One of the primary applications of this compound is its conjugation to molecules bearing carboxyl groups (-COOH), such as the side chains of aspartic and glutamic acid residues in proteins, or the C-terminus of polypeptides. This reaction is typically mediated by a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The mechanism proceeds in two main steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The primary amine of this compound then acts as a nucleophile, attacking the activated carboxyl group and displacing the EDC byproduct to form a stable amide bond.

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous environments and reacts efficiently with the primary amine of the biotin reagent.

Schiff Base Formation with Aldehydes and Ketones

The primary amine of this compound can also react with aldehydes or ketones on a target molecule to form a Schiff base (an imine).[6][9] This reaction is a reversible condensation reaction that involves the formation of a carbon-nitrogen double bond.

The reaction is typically catalyzed by mild acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. While the Schiff base is reversible, it can be stabilized by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific applications.

Protocol for Biotinylating a Protein via Carboxyl Groups

This protocol describes the biotinylation of a protein using this compound and EDC.

Materials:

-

Protein of interest

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, but recommended)

-

Activation/Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris) or carboxylates, it must be exchanged into an appropriate buffer.

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in the Activation/Reaction Buffer to a concentration of 10-50 mM.

-

Immediately before use, dissolve EDC in cold Activation/Reaction Buffer to a concentration of 100 mM.

-

(Optional) Immediately before use, dissolve Sulfo-NHS in cold Activation/Reaction Buffer to a concentration of 100 mM.

-

-

Biotinylation Reaction:

-

Add a 50- to 100-fold molar excess of this compound to the protein solution.

-

Add a 10- to 20-fold molar excess of EDC (and Sulfo-NHS, if using) to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagents by size-exclusion chromatography (desalting column) or dialysis.[10][11]

Purification of Biotinylated Proteins

Following the biotinylation reaction, it is crucial to remove any unreacted biotinylation reagent, as this can interfere with downstream applications by binding to streptavidin.

Methods for Purification:

-

Size-Exclusion Chromatography (Desalting Columns): This is a rapid and effective method for separating the larger biotinylated protein from the smaller, unreacted biotinylation reagents.[11]

-

Dialysis: This method involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff and dialyzing against a large volume of buffer to allow the smaller, unreacted reagents to diffuse out.[10]

Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.[12][13][14]

Principle:

HABA binds to avidin, producing a complex with a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. The magnitude of this decrease is proportional to the amount of biotin in the sample.

Procedure (General Outline):

-

Measure the absorbance of a HABA/avidin solution at 500 nm.

-

Add the purified biotinylated protein sample to the HABA/avidin solution.

-

Incubate for a short period to allow for the displacement of HABA by biotin.

-

Measure the absorbance of the solution again at 500 nm.

-

Calculate the change in absorbance and use this to determine the concentration of biotin, and subsequently the biotin-to-protein molar ratio.[12]

Synthesis of this compound

While typically purchased from commercial suppliers, an understanding of the synthesis of this compound can be valuable. The synthesis generally involves the reaction of an activated form of biotin, such as a biotin N-hydroxysuccinimide (NHS) ester, with an excess of ethylenediamine. The excess ethylenediamine serves to minimize the formation of the bis-biotinylated product. The reaction is followed by purification and conversion to the hydrobromide salt.

Conclusion

This compound is a valuable and versatile reagent for the targeted biotinylation of biomolecules. Its primary amine functionality allows for conjugation strategies that are complementary to those of more traditional biotinylation reagents. By understanding its chemical properties, mechanism of action, and the appropriate protocols for its use, researchers can effectively harness the power of the biotin-streptavidin interaction to advance their scientific discoveries. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful implementation of this compound in a wide range of research and development applications.

References

-

Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA. (2016). Journal of Immunological Methods, 430, 61-63. [Link]

-

How much biotin is coupled to my protein? The HABA/Avidin Assay - G-Biosciences. (2017, October 17). Retrieved January 14, 2026, from [Link]

-

HABA Biotin Quantification Kit. (n.d.). AnaSpec. Retrieved January 14, 2026, from [Link]

-

Cell Surface Protein Biotinylation and Analysis. (n.d.). Bio-protocol. Retrieved January 14, 2026, from [Link]

-

What are the conditions used for schiff base reaction? (2015, January 31). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containing avidin. (2024, September 15). Protocols.io. Retrieved January 14, 2026, from [Link]

-

Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Request PDF. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Full article: A Simple Method for Non-Denaturing Purification of Biotin-Tagged Proteins Through Competitive Elution with Free Biotin. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

-

Determination of the Extent of Protein Biotinylation by Fluorescence Binding Assay | Bioconjugate Chemistry - ACS Publications. (n.d.). Retrieved January 14, 2026, from [Link]

-

Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. (n.d.). Cytiva. Retrieved January 14, 2026, from [Link]

-

Reaction with Primary Amines to form Imines - Chemistry LibreTexts. (2023, January 22). Retrieved January 14, 2026, from [Link]

-

Protein Biotinylation - Creative Diagnostics. (n.d.). Retrieved January 14, 2026, from [Link]

-

High-throughput Biotinylation of Proteins - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]

-

REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 14, 2026, from [Link]

-

"Protein Biotinylation". In - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

synthesis of an imine or Schiff base - laboratory experiment - YouTube. (2022, January 24). Retrieved January 14, 2026, from [Link]

-

Biotinylation of Membrane Proteins for Binder Selections - Protocols.io. (2020, November 9). Retrieved January 14, 2026, from [Link]

-

The Secrets of Coupling with Biotin! - G-Biosciences. (2012, March 9). Retrieved January 14, 2026, from [Link]

-

Biotin Protein Labeling Kit - Jena Bioscience. (n.d.). Retrieved January 14, 2026, from [Link]

-

Antibody Biotinylation Protocol - Creative Biolabs. (n.d.). Retrieved January 14, 2026, from [Link]

-

Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound | C12H23BrN4O2S | CID 22882678 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. tandfonline.com [tandfonline.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Schiff base - Wikipedia [en.wikipedia.org]

- 5. This compound | C12H23BrN4O2S | CID 22882678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. biotium.com [biotium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

Biotin Ethylenediamine Hydrobromide: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Biotin Ethylenediamine Hydrobromide, a critical reagent in modern molecular biology and drug development. We will delve into its fundamental properties, applications, and the technical considerations necessary for its effective use in the laboratory.

Core Molecular Profile

This compound is a derivative of biotin (Vitamin H) that incorporates a primary amine group at the terminus of a short spacer arm. This modification is key to its utility, providing a reactive handle for conjugation to various biomolecules.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 367.31 g/mol | [1][2][3] |

| Chemical Formula | C12H23BrN4O2S | [1][2][3] |

| CAS Number | 216299-38-6 | [1][2][3] |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | [1] |

| Synonyms | N-(2-Aminoethyl)biotinamide hydrobromide, Biotin-EDA | [2][][5] |

| Appearance | White solid | [5][6][7] |

| Solubility | Soluble in DMSO and water | [3][8][9] |

The hydrobromide salt form enhances the stability and solubility of the compound in aqueous buffers, a critical feature for most biological experiments.

The Principle of Biotinylation and the Role of the Ethylenediamine Spacer

Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid.[10] This process leverages the extraordinarily high affinity and specificity of the interaction between biotin and avidin proteins, most notably streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for detection, purification, and immobilization of biomolecules.[10]

The ethylenediamine spacer in this compound serves two primary purposes:

-

Provides a Reactive Moiety: The terminal primary amine (-NH2) is a versatile functional group that can readily react with various electrophilic groups on target molecules, such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes.

-

Minimizes Steric Hindrance: The spacer arm extends the biotin moiety away from the surface of the conjugated molecule. This spatial separation reduces steric hindrance, ensuring that the biotin remains accessible for binding to streptavidin.

The logical workflow for a typical bioconjugation experiment using this compound is depicted below.

Caption: Workflow for Biotinylating a Biomolecule.

Core Applications and Methodologies

The versatility of this compound makes it a valuable tool in a wide range of applications.

Protein and Antibody Labeling for Immunoassays

Biotinylated antibodies are fundamental components of many sensitive immunoassays, including ELISA, Western blotting, and immunohistochemistry. The primary amine of this compound can be coupled to carboxyl groups on the antibody, often after activation with carbodiimide chemistry (e.g., EDC/NHS).

Experimental Protocol: Antibody Biotinylation via EDC/NHS Chemistry

-

Antibody Preparation: Dissolve the antibody in MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 25-fold molar excess of NHS (N-hydroxysuccinimide). Incubate for 15 minutes at room temperature.

-

Conjugation: Add a 50-fold molar excess of this compound. Incubate for 2 hours at room temperature.

-

Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

-

Purification: Remove excess biotinylation reagent by dialysis against PBS or using a desalting column.

-

Characterization: Determine the degree of biotinylation using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Neuronal Tracing

Functionally equivalent to Neurobiotin™, this compound is used as an anterograde and transneuronal tracer.[6][8][11] Its small size and hydrophilic nature allow it to be transported across synapses, enabling the mapping of neuronal circuits.

Affinity Chromatography and Pulldown Assays

Biotinylated molecules can be used as bait to capture interacting partners from complex biological samples. The biotinylated bait is immobilized on a streptavidin-coated solid support (e.g., agarose beads). When a cell lysate is passed over the support, proteins that bind to the bait are captured and can be subsequently eluted and identified.

Sources

- 1. This compound | C12H23BrN4O2S | CID 22882678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. ≥95% purity (TLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Biotin ethylenediamine =95 TLC,solid 216299-38-6 [sigmaaldrich.com]

- 6. Biotin Ethylenediamine, Hydrobromide (Eq - Biotium [bioscience.co.uk]

- 7. biocompare.com [biocompare.com]

- 8. biotium.com [biotium.com]

- 9. interchim.fr [interchim.fr]

- 10. tcichemicals.com [tcichemicals.com]

- 11. biotium.com [biotium.com]

Biotin ethylenediamine hydrobromide solubility in water

An In-depth Technical Guide to the Aqueous Solubility of Biotin Ethylenediamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This compound, functionally known in many research contexts as Neurobiotin™, is a critical tool for anterograde and transneuronal tracing in neuroscience. Its efficacy is fundamentally linked to its behavior in aqueous environments, with solubility being a paramount parameter for the preparation of injectable solutions and for ensuring consistent, reproducible results in vivo and in vitro. This guide provides a comprehensive examination of the principles governing the water solubility of this compound, offers field-proven methodologies for its empirical determination, and discusses the critical factors that influence its dissolution.

Introduction: The Critical Role of Solubility in Neuroanatomical Tracing

The utility of any chemical probe in a biological system begins with its ability to be reliably delivered. For this compound, a derivative of the water-soluble B-vitamin biotin, this delivery is almost exclusively in an aqueous medium.[1][2] Unlike its parent molecule, biotin, which has notoriously poor water solubility (approximately 0.2 mg/mL), this compound is engineered for enhanced aqueous compatibility.[3][4] This modification is not trivial; it is the key to creating stable, homogenous solutions at concentrations suitable for microinjection into neural tissue. An understanding of its solubility characteristics is therefore not merely academic—it is a prerequisite for robust experimental design, ensuring that the tracer is fully dissolved and bioavailable at the point of administration. This guide deconstructs the physicochemical properties of the molecule to explain its solubility profile and provides the necessary protocols to validate this critical parameter in your own laboratory setting.

Physicochemical Properties and the Molecular Basis for Water Solubility

To comprehend the solubility of this compound, we must first examine its molecular architecture. The molecule is a salt, composed of the biotin ethylenediamine cation and a bromide anion.

Molecular Formula: C₁₂H₂₃BrN₄O₂S[5][6] Molecular Weight: 367.31 g/mol [5][6]

The structure incorporates several key functional groups that dictate its interaction with water:

-

Biotin Moiety: The fused ureido and tetrahydrothiophene rings, along with the valeric acid side chain (linked via an amide bond), provide a polar backbone.

-

Ethylenediamine Linker: This short, flexible chain introduces two nitrogen atoms, with the terminal primary amine being of particular importance.

-

Hydrobromide Salt: The terminal amine is protonated and forms an ionic bond with a bromide anion. This salt formation is the single most important feature for enhancing water solubility. The dissociation of this salt in water into a positively charged amine cation and a bromide anion allows for strong ion-dipole interactions with polar water molecules, a highly favorable energetic exchange that drives dissolution.

The dissolution process is a direct consequence of these features. Water, as a highly polar solvent, can effectively solvate the charged ions and form hydrogen bonds with the numerous hydrogen bond donors and acceptors (such as the amide and ureido nitrogens and oxygens) on the molecule.

Caption: Molecular interactions facilitating the dissolution of this compound in water.

Quantitative Solubility Data: A Comparative Overview

While product datasheets from various suppliers qualitatively state that this compound is soluble in water, specific quantitative data (e.g., in mg/mL or mmol/L) is not consistently published in readily accessible literature.[7] This absence underscores the importance of empirical determination for specific experimental needs. For context, we can compare its expected solubility with that of its parent molecule and other derivatives.

| Compound | Reported Aqueous Solubility | Key Structural Feature | Reference |

| D-(+)-Biotin | ~0.2 mg/mL (Slightly Soluble) | Carboxylic Acid | [4] |

| Biotin Ethylenediamine (Free Base) | Sparingly Soluble (Expected) | Primary Amine | [8] |

| This compound | Soluble (Qualitative) | Amine Salt (Hydrobromide) | [7] |

| Sulfo-NHS-Biotin | 5.5 mg/mL | Sulfonate Group | [9] |

The clear trend is that the conversion of biotin's carboxyl group or the inclusion of charged moieties (like salts or sulfonate groups) dramatically improves water solubility over the parent vitamin.

Critical Factors Influencing Aqueous Solubility

The solubility of this compound is not a fixed value but is influenced by the physicochemical conditions of the solvent. Understanding these factors allows for the optimization of solution preparation.

-

pH: The pH of the aqueous medium is the most critical factor. As a hydrobromide salt of a primary amine, the compound is most soluble in acidic to neutral pH, where the amine remains protonated (R-NH₃⁺). In basic conditions (pH > 9), the amine will be deprotonated (R-NH₂), converting it to the less soluble free base form, which may lead to precipitation.

-

Temperature: In line with the dissolution of most solid solutes, the solubility of this compound is expected to increase with temperature. While room temperature is sufficient for dissolution, gentle warming can be employed to expedite the process or to prepare more concentrated solutions, provided the compound's stability at higher temperatures is considered. Biotin itself is noted to be very soluble in hot water.[4]

-

Co-solvents: While highly water-soluble, stock solutions are sometimes prepared in organic co-solvents like dimethyl sulfoxide (DMSO) for long-term storage or to achieve very high concentrations.[7][8] When diluting such stock solutions into an aqueous buffer, it is crucial to consider the final concentration of the co-solvent, as even small percentages (e.g., <5%) can influence the apparent solubility and may have unintended effects on biological systems.[10]

-

Ionic Strength: The presence of other salts in the solution (i.e., the ionic strength of the buffer) can influence solubility. While typically a minor effect at standard physiological buffer concentrations, very high salt concentrations could potentially decrease solubility through the "salting-out" effect.

Caption: Logical relationships between key factors and the resulting aqueous solubility.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10][11] This protocol provides a self-validating system for obtaining a precise and accurate solubility value.

Objective: To determine the maximum concentration of this compound that dissolves in a specific aqueous buffer at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Methodology:

Part 1: Preparation of Saturated Solution

-

Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute, an excess of the solid must be used.

-

Step: Add an excess amount of this compound powder (e.g., 5-10 mg) to a known volume of the desired buffer (e.g., 1 mL) in a glass vial. The amount should be visibly more than what is expected to dissolve.

-

-

Rationale: Continuous agitation is required to facilitate the dissolution process and reach equilibrium. Temperature control is critical as solubility is temperature-dependent.

-

Step: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[10]

-

Part 2: Separation of Undissolved Solid 3. Rationale: It is imperative to analyze only the supernatant containing the dissolved compound. Any suspended solid particles will falsely elevate the measured solubility.

- Step: After incubation, allow the vials to stand briefly for large particles to settle. Carefully separate the saturated solution (supernatant) from the excess solid. This is best achieved by either:

- Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) and carefully collect the supernatant.

- Filtration: Withdraw the solution using a syringe and pass it through a chemically inert syringe filter (e.g., PVDF, 0.22 µm) into a clean vial. Discard the first few drops to saturate any binding sites on the filter.

Part 3: Quantification by HPLC 4. Rationale: A calibration curve is essential for converting the analytical signal (e.g., UV absorbance) into a precise concentration. This is the cornerstone of a self-validating protocol.

- Step (Calibration Curve): Prepare a series of standard solutions of this compound of known concentrations in the same buffer. Inject these standards into the HPLC system and record the peak area at the wavelength of maximum absorbance. Plot peak area versus concentration to generate a linear calibration curve.

- Rationale: The saturated solution may be too concentrated for the linear range of the detector. Dilution with a precise factor is often necessary.

- Step (Sample Analysis): Make a precise, known dilution of the clear supernatant obtained from Step 3 into the mobile phase or buffer. Inject the diluted sample into the HPLC.

- Rationale: The concentration of the unknown is determined by comparing its response to the calibration curve.

- Step (Calculation): Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve. Multiply this value by the dilution factor to calculate the final solubility of the original saturated solution. Express the result in mg/mL or mol/L.

// Nodes

start [label="Start: Solid Compound + Buffer", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

step1 [label="Step 1: Add Excess Solid to Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step2 [label="Step 2: Equilibrate on Shaker\n(24-48h, Constant Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step3 [label="Step 3: Separate Solid\n(Centrifuge or Filter)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

step4 [label="Step 4: Prepare Standards & Calibrate HPLC", fillcolor="#FBBC05", fontcolor="#202124"];

step5 [label="Step 5: Precisely Dilute Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step6 [label="Step 6: Analyze Diluted Sample via HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

step7 [label="Step 7: Calculate Concentration\n(Use Calibration Curve & Dilution Factor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Result: Thermodynamic Solubility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> step1;

step1 -> step2;

step2 -> step3;

step3 -> step5;

step4 -> step7 [style=dashed, label="provides reference"];

step5 -> step6;

step6 -> step7;

step7 -> end_node;

}

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This compound is designed for high water solubility, a feature conferred primarily by its amine hydrobromide salt structure. This property is essential for its application as a neuronal tracer, enabling the preparation of stable, concentrated aqueous solutions for injection. While qualitatively described as "soluble," the precise quantitative solubility is dependent on critical factors, most notably pH and temperature. For applications requiring precise concentration data, researchers should not rely solely on datasheet descriptions but should instead perform empirical solubility determination. The shake-flask method, coupled with a validated analytical technique like HPLC, provides a robust and reliable means to ascertain this vital parameter, thereby ensuring the accuracy, reproducibility, and ultimate success of neuroanatomical tracing studies.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (1996). US5550249A - Water soluble derivatives of biotin and related therapeutical compositions.

-

Interchim. (n.d.). Biotin (carboxylated biotin derivatives). Retrieved from [Link]

-

Cambridge Bioscience. (n.d.). Biotin Ethylenediamine, Hydrobromide (Eq). Retrieved from [Link]

-

Interchim. (n.d.). Biotin ethylenediamine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Is Biotin water-soluble or fat soluble?. Retrieved from [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Amine Unknowns. Retrieved from [Link]

-

National Institutes of Health. (2022). Biotin - Health Professional Fact Sheet. Retrieved from [Link]

-

Medscape. (2023). Biotin Deficiency: Practice Essentials, Background, Pathophysiology. Retrieved from [Link]

-

YouTube. (2024). 12: Vitamin B7-Biotin | Water Soluble Vitamins| Vitamins| Biochemistry. Retrieved from [Link]

-

LSU Scholarly Repository. (n.d.). The synthesis of new biotin derivatives and their bioactivity. Retrieved from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

Sources

- 1. Biotin - Health Professional Fact Sheet [ods.od.nih.gov]

- 2. Biotin Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 3. US5550249A - Water soluble derivatives of biotin and related therapeutical compositions - Google Patents [patents.google.com]

- 4. Biotin - LKT Labs [lktlabs.com]

- 5. This compound | C12H23BrN4O2S | CID 22882678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. biotium.com [biotium.com]

- 8. interchim.fr [interchim.fr]

- 9. Biotin-NHS, Water-Soluble | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide: Biotin Ethylenediamine Hydrobromide vs. Free Biotin for Advanced Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylation, the covalent attachment of biotin to biomolecules, is a foundational technique in life sciences, pivotal for applications ranging from affinity purification to sophisticated immunoassays. The remarkable and highly specific affinity between biotin and streptavidin (Kd ≈ 10-15 M) provides a robust tool for detection, immobilization, and analysis.[1][2] However, the success of any biotin-based system hinges on the initial, critical choice of biotinylation reagent and the corresponding conjugation strategy. This choice is dictated by the fundamental chemistry of the target molecule.

This in-depth technical guide moves beyond a simple catalog of reagents to provide a comparative analysis of two principal forms of biotinylation reagents: standard D-biotin ("free biotin") and a strategically modified derivative, Biotin Ethylenediamine Hydrobromide. The core difference lies in the reactive handle each molecule presents: free biotin possesses a terminal carboxylic acid, while this compound offers a terminal primary amine. This seemingly subtle structural alteration fundamentally changes the conjugation chemistry and dictates which biomolecules can be successfully labeled. This guide will elucidate the chemical principles behind each approach, provide field-proven experimental protocols, and offer a logical framework to empower researchers to select the optimal reagent for their specific application, ensuring experimental success and data integrity.

The Tale of Two Biotins: A Structural and Functional Overview

The strategic choice between free biotin and its amine-containing derivative is entirely a function of the available reactive groups on the target biomolecule. Understanding their structures is key to understanding their application.

D-Biotin (Free Biotin): The Carboxyl-Bearing Original

D-Biotin, also known as Vitamin H or B7, is a 244.3 Dalton molecule composed of a ureido ring fused with a tetrahydrothiophene ring, featuring a valeric acid side chain that terminates in a carboxylic acid (-COOH) group.[3][4][5] This carboxyl group is the molecule's native functional handle for conjugation.

While essential, this carboxyl group presents a limitation: it cannot directly react with the most common functional groups on proteins, namely the primary amines (-NH₂) found on lysine residues and the N-terminus.[6] Therefore, to conjugate free biotin, one must employ chemistries that target and activate these primary amines on the protein, using a pre-activated form of biotin, such as a biotin N-hydroxysuccinimide (NHS) ester.

This compound: The Amine-Reactive Solution

This compound (MW: 367.31 g/mol ) is a synthetic derivative designed to overcome the limitations of free biotin.[7] In this molecule, the native carboxylic acid group is converted into a primary amine (-NH₂) via an ethylenediamine linker. The hydrobromide salt form enhances stability and solubility in aqueous solutions, although it is most commonly dissolved in organic solvents like DMSO for stock solutions.[7][8]

This modification is a strategic reversal of reactive potential. By presenting a primary amine, this reagent becomes the ideal partner for biomolecules that lack accessible primary amines but are rich in carboxyl groups. This is particularly relevant for:

-

Proteins where lysine modification may disrupt function (e.g., at an active site).

-

Labeling the C-terminus or acidic residues (aspartic acid, glutamic acid) of proteins and peptides.

-

Conjugation to carboxylated surfaces, such as nanoparticles, quantum dots, or sensor chips.

The Chemistry of Conjugation: Choosing a Path Based on Your Target

The choice between these two reagents dictates the entire chemical workflow. One path is tailored for amine-rich targets, the other for carboxyl-rich targets.

The "Free Biotin" Pathway: Amine-Targeted Labeling with NHS Esters

When your target protein or molecule has abundant and non-essential primary amines, the most common strategy is to use an N-hydroxysuccinimide (NHS) ester of biotin.[9] In this approach, the carboxylic acid of free biotin is pre-activated with NHS. This NHS-biotin reagent reacts efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct.[10]

Causality Behind the Choice: This method is straightforward and highly efficient for labeling antibodies and other proteins rich in lysine residues. The reaction is typically rapid (30-60 minutes at room temperature) and requires minimal specialized equipment.[9] However, it is crucial to use an amine-free buffer (like PBS or MES) as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for the NHS-biotin, drastically reducing labeling efficiency.[1][11]

Caption: Amine-reactive pathway using NHS-Biotin.

The Biotin Ethylenediamine Pathway: Carboxyl-Targeted Labeling with EDC/NHS

When the target molecule's primary amines are sparse, functionally critical, or absent, but carboxyl groups are available, biotin ethylenediamine is the reagent of choice. This pathway requires a "zero-length" carbodiimide crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[12]

The mechanism is a two-step process:

-

Activation: EDC first activates the carboxyl groups on the target molecule to form a highly reactive but unstable O-acylisourea intermediate.[11][12] To improve stability and efficiency, N-hydroxysuccinimide (NHS) is added, which reacts with the intermediate to form a more stable, amine-reactive NHS ester on the target molecule.[9][12]

-

Coupling: The primary amine of biotin ethylenediamine then reacts with this activated NHS ester, forming a stable amide bond and covalently linking the biotin to the target molecule.[13]

Causality Behind the Choice: This method unlocks the ability to biotinylate a whole new class of targets. It is the go-to strategy for labeling carboxylated nanoparticles or proteins via their acidic residues. The two-step process allows for better control; excess EDC and NHS can be removed after the activation step before adding the amine-containing biotin, which prevents unwanted polymerization of the target molecule if it also contains amines.[11] This reaction is typically performed in a slightly acidic, amine-free buffer like MES (pH 4.7-6.0) to optimize EDC activity.[1]

Caption: Carboxyl-reactive pathway using EDC and Biotin Ethylenediamine.

Head-to-Head Comparison and Decision Making

Choosing the correct reagent is a critical decision point in experimental design. The following table summarizes the key differences, and the subsequent flowchart provides a logical path to the correct choice.

| Feature | Free Biotin (used as NHS-Ester) | This compound |

| Reactive Group | Pre-activated N-Hydroxysuccinimide Ester | Primary Amine (-NH₂) |

| Target Functional Group | Primary Amines (-NH₂) on Lysine, N-terminus | Carboxylic Acids (-COOH) on Asp/Glu, C-terminus, surfaces |

| Required Chemistry | Direct reaction with amines | Carbodiimide (EDC) + NHS chemistry |

| Optimal Reaction pH | 7.2 - 8.5[10] | Activation: 4.7-6.0; Coupling: 7.2-8.0[1] |

| Typical Buffer System | PBS, Bicarbonate/Carbonate, HEPES (Amine-Free)[9][14] | MES for activation, then PBS for coupling (Amine/Carboxyl-Free)[1] |

| Primary Application | Labeling of amine-rich proteins (e.g., antibodies) | Labeling carboxylated surfaces, nanoparticles, or protein carboxyls |

| Solubility | NHS-Biotin is poorly soluble in water; requires anhydrous DMSO or DMF for stock solution.[15][16] | Soluble in DMSO.[8] The hydrobromide salt improves aqueous handling over the free base. |

| Key Advantage | Simple, one-step reaction for common protein labeling. | Enables labeling of molecules without accessible primary amines. |

Decision-Making Workflow

Caption: Workflow for selecting the appropriate biotinylation reagent.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and self-validating. The inclusion of a quantification step is essential for reproducibility and for understanding the stoichiometry of your final conjugate.

Protocol: Biotinylation of a Protein via Carboxyl Groups

(Utilizing this compound and EDC/NHS)

This protocol details the labeling of a protein with available carboxyl groups.

Materials:

-

Protein to be labeled (in MES buffer)

-

This compound

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Amine and Carboxyl-free)

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (Amine-free)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO

-

Desalting column (e.g., Zeba Spin Desalting Column)

-

HABA Assay reagents for quantification

Methodology:

-

Protein Preparation:

-

Dissolve or exchange the protein into Activation Buffer at a concentration of 1-5 mg/mL. This buffer exchange is critical to remove any extraneous primary amines or carboxylates.[1]

-

Causality: MES is used because it is a "non-interfering" buffer that lacks amine and carboxyl groups, which would otherwise compete in the reaction. The acidic pH optimizes EDC activation.[11]

-

-

Reagent Preparation (Prepare Immediately Before Use):

-

Prepare a 10 mg/mL solution of Biotin Ethylenediamine in anhydrous DMSO.

-

Prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

-

Prepare a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer.

-

Causality: EDC and NHS are moisture-sensitive and hydrolyze rapidly in aqueous solution; fresh preparation is mandatory for high efficiency.[11]

-

-

Activation of Protein Carboxyl Groups:

-

Add EDC and Sulfo-NHS solutions to the protein solution to achieve a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Causality: Sulfo-NHS is used to convert the highly unstable O-acylisourea intermediate into a more stable amine-reactive sulfo-NHS ester, increasing the likelihood of a successful reaction with the biotin derivative.[12]

-

-

Coupling Reaction:

-

Immediately add the Biotin Ethylenediamine stock solution to the activated protein solution to achieve a 10- to 50-fold molar excess over the protein.

-

Incubate for 2 hours at room temperature, or overnight at 4°C.

-

-

Quenching and Purification:

-

Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any remaining activated esters. Incubate for 15 minutes.

-

Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with PBS. Follow the manufacturer's instructions.[17]

-

Protocol: Biotinylation of a Protein via Primary Amines

(Utilizing NHS-Biotin)

This protocol details the labeling of a protein with available primary amines.

Materials:

-

Protein to be labeled (in PBS)

-

NHS-Biotin

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (Amine-free)

-

Anhydrous DMSO or DMF

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

-

HABA Assay reagents for quantification

Methodology:

-

Protein and Reagent Preparation:

-

Dissolve or exchange the protein into Coupling Buffer at 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris or glycine.[9]

-

Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[9][15]

-

Immediately before use, prepare a ~20 mg/mL stock solution of NHS-Biotin in anhydrous DMSO or DMF.[9]

-

-

Biotinylation Reaction:

-

Add a sufficient volume of the NHS-Biotin stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the biotin reagent over the protein.

-

Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[9]

-

Causality: A molar excess ensures the reaction proceeds efficiently. The optimal excess depends on the protein concentration and number of available amines and may require empirical optimization.[9]

-

-

Quenching and Purification:

-

Stop the reaction by adding Quenching Solution to a final concentration of 50 mM.

-

Purify the biotinylated protein from excess reagent using a desalting column equilibrated with PBS.[17]

-

Self-Validation Protocol: Quantifying Biotin Incorporation with the HABA Assay

This step is critical for ensuring the success and reproducibility of the biotinylation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a rapid colorimetric estimation of the moles of biotin per mole of protein.[18]

Principle: The HABA dye binds to avidin, producing a complex with a distinct absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. This change is proportional to the amount of biotin in the sample.[18][19]

Methodology (Cuvette Format):

-

Preparation:

-

Measurement:

-

Pipette 900 µL of the Avidin/HABA solution into a 1 mL cuvette.

-

Measure and record the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).[18]

-

Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approx. 15 seconds).[18]

-

Measure and record the final absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).[18]

-

-

Calculation:

-

The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known molar extinction coefficient of the HABA/avidin complex. Detailed calculation steps are provided in manufacturer protocols.[18]

-

Conclusion

The choice between free biotin and this compound is not a matter of superiority, but of strategic selection based on the chemical landscape of the target molecule. For proteins rich in accessible primary amines, the direct and efficient chemistry of NHS-biotin esters remains the standard. However, for researchers working with carboxylated surfaces, nanoparticles, or proteins where amine modification is undesirable, this compound, coupled with EDC/NHS chemistry, provides an indispensable tool. By understanding the fundamental principles of these complementary approaches and implementing robust, self-validating protocols, scientists can harness the full power of the biotin-streptavidin system to achieve their research and development goals with precision and confidence.

References

-

How much biotin is coupled to my protein? The HABA/Avidin Assay. (2017). G-Biosciences. [Link]

-

Protocols - Biochemistry. UT Health San Antonio, School of Medicine. [Link]

-

A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags. Creative BioMart. [Link]

-

A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containing avidin. (2024). Protocols.io. [Link]

-

Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins. (2023). ACS Publications. [Link]

-

HABA, Biotin detection agent. Interchim. [Link]

-

Surface protein biotinylation. (2023). Protocols.io. [Link]

-

Biotinylation kits. Fisher Scientific. [Link]

-

Biotin based Conjugation Protocol. Creative Biolabs. [Link]

-

Biotin. PubChem. [Link]

-

Biotin ethylenediamine. Interchim. [Link]

-

Biotin Ethylenediamine, Hydrobromide (Eq. Biotium. Cambridge Bioscience. [Link]

-

Biotinylation reagents for the study of cell surface proteins. (2008). ResearchGate. [Link]

-

HOOK™ Biotin: Carboxyl Reactive. G-Biosciences. [Link]

-

Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. Sartorius. [Link]

-

Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. (2019). ACS Omega. [Link]

-

Biotin Labeling: Key Points to Selecting Your Biotin Agent. (2012). G-Biosciences. [Link]

-

Avidin vs. Streptavidin. e-Proteins. [Link]

-

How the biotin-streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. (2011). Biochemical Journal. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. bio-rad.com [bio-rad.com]

- 4. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 5. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]

- 7. interchim.fr [interchim.fr]

- 8. biotium.com [biotium.com]

- 9. proteochem.com [proteochem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apexbt.com [apexbt.com]

- 12. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 18. info.gbiosciences.com [info.gbiosciences.com]

- 19. fishersci.ie [fishersci.ie]

- 20. interchim.fr [interchim.fr]

Biotin ethylenediamine hydrobromide safety and handling

An In-Depth Technical Guide to the Safety and Handling of Biotin Ethylenediamine Hydrobromide

Abstract

This compound is a pivotal reagent in biomedical research, primarily utilized for the biotinylation of proteins, nucleic acids, and other biomolecules, as well as for neuronal tract tracing. Its utility is derived from the high-affinity interaction between biotin and streptavidin/avidin, enabling sensitive detection and purification. However, as with any chemical reagent, a thorough understanding of its properties, potential hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling of this compound, synthesizing toxicological data, risk assessment strategies, experimental protocols, and critical field insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound (CAS No. 216299-38-6) is a salt composed of a biotin molecule linked to an ethylenediamine spacer, with hydrobromide as the counter-ion.[1][2] This structure confers specific properties relevant to its handling and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃BrN₄O₂S | [1][2] |

| Molecular Weight | 367.31 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water and DMSO | [3][4] |

| Storage Temperature | 2-8°C, desiccated | [3] |

The primary amine group at the end of the ethylenediamine spacer is the reactive site for conjugation to biomolecules, typically targeting carboxylic acids or aldehydes/ketones.[5]

Toxicological Profile and Hazard Analysis

While this compound itself has not been subjected to exhaustive toxicological studies, a robust hazard assessment can be constructed by examining its constituent parts: the biotin moiety, the ethylenediamine linker, and the hydrobromide counter-ion.[6][7]

Ethylenediamine Component

Ethylenediamine is a known corrosive and sensitizer.[8][9]

-

Dermal and Ocular: Direct contact with ethylenediamine can cause severe skin burns and eye damage.[8][9]

-

Respiratory: Inhalation of vapors or dust can irritate the respiratory tract, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema.[9][10] It is also a known respiratory sensitizer, meaning it can cause asthma-like allergic reactions upon repeated exposure.[8][9]

-

Systemic Effects: Ethylenediamine may cause liver and kidney damage with prolonged or repeated exposure.[9][10]

Hydrobromide Component

Hydrobromide salts, while common in pharmaceuticals, can present toxicological considerations.[11] Excessive exposure to bromide ions can lead to a condition known as "bromism," with neurological symptoms such as drowsiness, dizziness, and confusion.[12] While acute toxicity from the hydrobromide in this compound is unlikely with standard laboratory handling, it contributes to the overall hazard profile.

Biotin Moiety

Biotin (Vitamin B7) itself is considered non-hazardous and is a vital nutrient.[13][14] The safety concerns with biotin in a research and clinical context are not related to its direct toxicity, but rather its potential to interfere with diagnostic immunoassays, a critical point discussed in Section 8.

Composite Hazard Assessment

Based on the components, this compound should be treated as a substance that is:

-

Potentially harmful if swallowed, inhaled, or absorbed through the skin. [6]

-

An irritant to the eyes, skin, and respiratory system. [6]

-

A potential skin and respiratory sensitizer.

As the toxicological properties have not been fully investigated, it is prudent to handle this compound with the caution afforded to a new chemical entity with unknown long-term effects.[6][7]

Risk Assessment and Control Measures

A thorough risk assessment is mandatory before commencing any work with this compound.[15][16] This process involves identifying hazards, assessing risks, and implementing control measures.

Caption: Risk assessment workflow for using this compound.

Engineering Controls

-

Ventilation: Always handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or glasses are mandatory.[6]

-

Hand Protection: Use nitrile or other chemical-resistant gloves. Inspect gloves before use and change them immediately if contaminated.

-

Body Protection: A standard laboratory coat should be worn.

Safe Handling and Storage

General Handling

Adherence to a structured handling protocol is essential for minimizing exposure and ensuring reagent stability.

Caption: General workflow for safely handling this compound.

-

Avoid direct contact with the skin, eyes, and clothing.[6]

-

Avoid inhalation of dust or vapor.[6]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a dry, well-ventilated area.[6]

-

Keep refrigerated at 2-8°C as recommended by suppliers.[3]

-

Protect from moisture, as the hydrobromide salt may be hygroscopic.

Emergency Procedures

Spills

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated (if not already in a fume hood).

-

Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain with an inert absorbent material (e.g., vermiculite, sand).

-

Clean: Wearing appropriate PPE, carefully scoop the contained material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol solution.[17][18]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Experimental Protocols with Integrated Safety

Protocol: In Vitro Protein Biotinylation

This protocol describes a general method for labeling a protein with an amine-reactive biotinylation reagent. This compound can be activated (e.g., using EDC/NHS chemistry) to react with carboxyl groups on a protein, or it can be used to label aldehydes.

-

Reagent Preparation (In Fume Hood):

-

Equilibrate this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a 10-50 mM stock solution in an appropriate solvent like anhydrous DMSO or water.

-

Safety: Wear full PPE. DMSO facilitates skin absorption; handle with extreme care.

-

-

Protein Preparation:

-

Prepare the protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[3] Avoid buffers containing primary amines like Tris, as they will compete for the reaction.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[3] The optimal ratio must be determined empirically.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Safety: Keep the reaction vessel sealed to prevent aerosol release.

-

-

Quenching and Purification:

-

Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris, glycine) to a final concentration of 50-100 mM.

-

Remove excess, unreacted biotin by dialysis against PBS or using a desalting column.

-

Safety: Handle all reaction and waste solutions as chemical waste.

-

-

Storage:

-

Store the biotinylated protein at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.

-

Protocol: Neuronal Tract Tracing

Biotinylated dextran amine (BDA) is a common tracer, but this compound can also be used, often referred to as "Neurobiotin™".[4] The protocol involves stereotactic injection into the brain.

-

Tracer Preparation (In Fume Hood):

-

Dissolve this compound in sterile saline or phosphate buffer to the desired concentration (typically 5-10%).

-

Safety: Use sterile technique in a clean environment. Handle the powder in a fume hood.

-

-

Animal Surgery and Injection:

-

Anesthetize the animal according to an approved institutional animal care and use committee (IACUC) protocol.

-

Secure the animal in a stereotaxic frame.

-

Inject the tracer solution into the target brain region using a microsyringe or via iontophoresis.[19]

-

Safety: All surgical procedures must follow approved animal welfare guidelines. Handle sharps with care.

-

-

Post-Operative Care and Perfusion:

-

Allow a survival period of 7-14 days for the tracer to be transported along neuronal pathways.

-

Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Safety: Paraformaldehyde is toxic and a suspected carcinogen. Perform perfusions in a well-ventilated area or fume hood.

-

-

Histology and Visualization:

-

Post-fix and cryoprotect the brain tissue. Section the brain using a cryostat or vibratome.

-

Visualize the biotinylated tracer using an avidin-biotin-peroxidase complex (ABC) method followed by a diaminobenzidine (DAB) reaction.[19]

-

Safety: DAB is a suspected carcinogen. Handle with extreme care, wear gloves, and deactivate all solutions and contaminated materials with bleach before disposal.

-

Waste Disposal

-

Solid Waste: Collect uncontaminated solid waste (e.g., weigh boats, pipette tips) in a sealed, labeled container. Treat as chemical waste and dispose of according to your institution's EHS guidelines.[20]

-

Liquid Waste: Collect all stock solutions, reaction mixtures, and the first rinse of contaminated glassware in a sealed, labeled hazardous waste container. Do not pour down the drain.[6]

-

Decontamination: For heavily contaminated items, especially with carcinogens like DAB, decontaminate with a 10% bleach solution before final disposal.

Field Insight: The Critical Issue of Biotin Interference

A significant safety and data integrity issue for any researcher using biotinylated reagents is the potential for biotin to interfere with clinical laboratory tests.[21] This is a critical consideration for any work that may have translational or clinical relevance.

-

Mechanism: Many clinical immunoassays use streptavidin-biotin binding for signal amplification.[22] High levels of exogenous biotin in a patient's sample (e.g., from supplements) can saturate the assay's binding sites, leading to falsely high or falsely low results.[23][24]

-

FDA Warning: The U.S. Food and Drug Administration (FDA) has issued a safety communication warning that biotin interference can lead to misdiagnosis, including a reported death due to a falsely low troponin result (a marker for heart attack).[24]

-

Implications for Researchers:

-

Be aware of this phenomenon if your research involves human samples or has the potential to be translated into a diagnostic assay.

-

If collaborating with clinicians or analyzing patient samples, it is crucial to inquire about high-dose biotin supplementation.[21]

-

This underscores the importance of understanding the entire ecosystem in which a research tool is used, extending beyond the lab bench to potential clinical applications and patient safety.

-

Caption: Mechanism of biotin interference in a sandwich immunoassay.

Conclusion

This compound is an invaluable tool for life science research. Its effective and safe use hinges on a comprehensive understanding of its chemical nature and potential hazards. By adopting a proactive approach to risk assessment, utilizing appropriate engineering and personal protective controls, and adhering to safe handling and disposal protocols, researchers can mitigate risks to themselves and their colleagues. Furthermore, an awareness of broader issues, such as biotin interference in clinical diagnostics, equips scientists with the field-proven insights necessary to conduct responsible and impactful research.

References

-

PubChem. This compound. National Center for Biotechnology Information. Link

-

ChemicalBook. BIOTIN ETHYLENEDIAMINE | 216299-38-6. Link

-

Biotium, Inc. (2013). Material Safety Data Sheet: this compound. Link

-

Biotium, Inc. Biotin Ethylenediamine, Hydrochloride. Link

-

Santa Cruz Biotechnology, Inc. This compound. Link

-

Sigma-Aldrich. This compound. Link

-

AAT Bioquest, Inc. Safety Data Sheet for Biotin ethylenediamine. Link

-

Fisher Scientific. Safety Data Sheet: D-Biotin. Link

-

U.S. Food and Drug Administration. (2017). The FDA Warns that Biotin May Interfere with Lab Tests: FDA Safety Communication. Link

-

Cornell University Environmental Health and Safety. Disposal of Nonhazardous Laboratory Waste Chemicals. Link

-

National Cancer Institute. (2018). In vitro Biotinylation of Avi-Tagged Proteins. Frederick National Laboratory for Cancer Research. Link

-

U.S. Food and Drug Administration. (2020). Testing for Biotin Interference in In Vitro Diagnostic Devices. Link

-

Sigma-Aldrich. Safety Data Sheet: Biotin. Link

-

Clinical Chemistry. (2019). Best practices in mitigating the risk of biotin interference with laboratory testing. Link

-

Federal Register. (2020). Testing for Biotin Interference in In Vitro Diagnostic Devices; Guidance for Industry; Availability. Link

-

Creative Biolabs. Antibody Biotinylation Protocol. Link

-

AACC. (2020). AACC Guidance Document on Biotin Interference in Laboratory Tests. Link

-

U.S. Environmental Protection Agency. (2006). Provisional Peer Reviewed Toxicity Values for Ethylene Diamine. Link

-

ASCP. (2019). New FDA Guidance Tells IVD Makers How to Test for Biotin Interference. Link

-

Carl ROTH. (2021). Safety Data Sheet: Ethylenediamine. Link

-

Reiner, A., et al. (2000). Pathway tracing using biotinylated dextran amines. Journal of Neuroscience Methods. Link

-

Rajakumar, N., et al. (1993). Biotinylated dextran: a versatile anterograde and retrograde neuronal tracer. Brain Research. Link

-

Horse Construction. (2022). Pay Attention To "ethylenediamine" Choosing Structural Glue. Link

-

Alfa Chemistry. Amine-reactive Biotinylation Reagents. Link

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Ethylenediamine. Link

-

BenchChem. Safeguarding Your Research: Proper Disposal of Biotin-PEG6-Mal. Link

-

AnaSpec. (2021). Safety Data Sheet: D-Biotin. Link

-

ResearchGate. (2000). Pathway tracing using biotinylated dextran amines. Link

-

BenchChem. Proper Disposal of Biotin Sodium: A Procedural Guide. Link

-

MDPI. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Link

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Link

-

G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Link

-

PubMed. (1995). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. Link

-

Hayes, A. W. (2019). New approaches to risk assessment of chemical mixtures. Toxicology Research and Application. Link

-

APExBIO. (2023). NHS-Biotin: Precision Amine-Reactive Biotinylation for Advanced Proteomics. Link

-

West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Link

-

American Chemical Society. (2021). Chemical Risk Assessment and Regulatory Decision Making. Link

-

Stanford University Environmental Health & Safety. Decontamination - Biosafety Manual. Link

-

ERA Environmental Management Solutions. (2023). What steps should be taken when introducing new chemicals into your inventory? Link

-

Simon Fraser University. Risk assessment - Chemical safety. Link

-

Noah Chemicals. (2023). The Importance of High-Purity Sodium Bromide in Pharmaceutical Applications. Link

-

Health and Safety Authority. Chemical Risk Assessment. Link

-

Thackaberry, E. A. (2012). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology. Link

-

Fisher Scientific. (2021). Safety Data Sheet: Sodium bromide. Link

-

ResearchGate. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Link

Sources

- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 3. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]

- 5. frederick.cancer.gov [frederick.cancer.gov]

- 6. sfasu.edu [sfasu.edu]

- 7. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]

- 8. carlroth.com [carlroth.com]

- 9. nj.gov [nj.gov]

- 10. Pay Attention To "ethylenediamine" Choosing Structural Glue [horseen.com]

- 11. Non-clinical toxicological considerations for pharmaceutical salt selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]

- 15. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 16. Risk Assessment - Health and Safety Authority [hsa.ie]

- 17. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 18. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 19. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. myadlm.org [myadlm.org]

- 22. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 23. Federal Register :: Testing for Biotin Interference in In Vitro Diagnostic Devices; Guidance for Industry; Availability [federalregister.gov]

- 24. fda.gov [fda.gov]

An In-depth Technical Guide to the Chemical Synthesis of Biotin Ethylenediamine Hydrobromide

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of biotin ethylenediamine hydrobromide, a critical reagent in bioconjugation and neuronal tracing. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis pathway, the underlying chemical principles, and practical, field-proven protocols. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific applications.

Introduction: The Significance of this compound

Biotin, or Vitamin H, and its derivatives are indispensable tools in modern life sciences. The exceptionally high affinity and specificity of the non-covalent interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) form the basis of numerous detection, purification, and labeling technologies.[1] this compound, also known as N-(2-Aminoethyl)biotinamide hydrobromide, is a key derivative that introduces a primary amine functionality at the terminus of the biotin valeric acid side chain. This primary amine serves as a versatile reactive handle for further conjugation to biomolecules or surfaces.

The hydrobromide salt form of biotin ethylenediamine enhances its solubility in aqueous media, a crucial property for its application as an intracellular label and neuronal tracer.[2] Compared to other tracers, it offers the advantages of being more soluble, less toxic, and can be readily fixed in cells. This guide will delineate the most common and efficient chemical pathway for its synthesis, starting from commercially available D-biotin.

The Core Synthesis Pathway: A Two-Step Approach

The most prevalent and logical synthetic route to this compound involves a two-step process:

-

Activation of Biotin: The carboxylic acid moiety of biotin is first activated to facilitate amide bond formation. The most common method is the conversion of biotin to its N-hydroxysuccinimide (NHS) ester.

-

Amination with Ethylenediamine: The activated biotin-NHS ester is then reacted with ethylenediamine to form the desired N-(2-aminoethyl)biotinamide. A subsequent workup with hydrobromic acid yields the final hydrobromide salt.

This strategy is predicated on the high reactivity of NHS esters towards primary amines, which allows for the formation of a stable amide bond under mild conditions.[3][4]

Diagram of the Overall Synthesis Pathway

Caption: Overall synthesis scheme for this compound.

In-Depth Mechanistic Review and Experimental Rationale

Step 1: Synthesis of Biotin-N-hydroxysuccinimide (Biotin-NHS) Ester